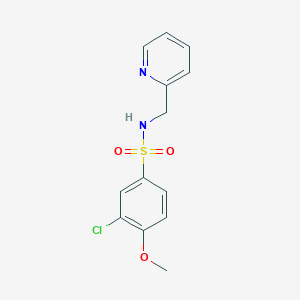

3-chloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class. Sulfonamides have a broad range of applications, including their use as antitumor agents, radioligands for PET imaging, and inhibitors of various enzymes such as carbonic anhydrases. The specificity of these compounds towards biological targets can be modulated by altering their chemical structure.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, a compound with a similar structural motif, is achieved in three steps from 4-(diethylamino)benzaldehyde and p-toluidine with a chemical yield of 75-84% (Gao et al., 2014). Such methodologies could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular and supramolecular structures of closely related N-[2-(pyridin-2-yl)ethyl] derivatives have been reported, providing insights into their conformational preferences and intermolecular interactions. For example, variations in torsion angles and hydrogen bonding patterns contribute to the formation of dimers, layers, or chains in the solid state (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds, including those with chloro- and methoxy- substituents, participate in a variety of chemical reactions. These can include interactions with thiourea to form thiazole derivatives or cyclization reactions to generate novel heterocyclic structures. The specific reactivity patterns are influenced by the substituents on the benzene ring and the pyridine moiety (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and can be predicted or confirmed through techniques like X-ray crystallography. For instance, N-(3-methoxybenzoyl)benzenesulfonamide exhibits specific crystallographic parameters indicative of its solid-state structure (Sreenivasa et al., 2014).

作用机制

Target of Action

SMR000078767, also known as the Secretion Modification Region (SMR) peptide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of other proteins and preventing their aggregation, particularly under stress conditions .

Mode of Action

The SMR peptide interacts with DnaK, inhibiting the biofilm formation of Staphylococcus aureus, a bacterium responsible for various infections . Biofilms are communities of bacteria that are embedded in a self-produced matrix, which protects them from antibiotics and the immune system. By targeting DnaK, the SMR peptide disrupts the process of biofilm formation, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .

Biochemical Pathways

The interaction between the SMR peptide and DnaK affects the biofilm formation pathway of Staphylococcus aureus . This disruption in the biofilm formation pathway leads to a decrease in the bacterium’s resistance to antibiotics and an increase in its vulnerability to the immune system .

Result of Action

The primary result of SMR000078767’s action is the significant inhibition of biofilm formation by Staphylococcus aureus . This inhibition increases the bacterium’s susceptibility to antimicrobial agents, potentially improving the effectiveness of antibiotic treatments .

属性

IUPAC Name |

3-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-13-6-5-11(8-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDXDDWISUYJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)

![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)

![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)

![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)

![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)

![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)

![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)

![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)

![3-(1H-benzimidazol-2-yl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B5815375.png)